N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and an acetamide group attached to a phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to act as ligands for the synthesis of transition metal coordination compounds .
Mode of Action
It’s known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .
Biochemical Pathways
Similar compounds have been shown to influence the electronic and spatial structure of coordination compounds .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
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Formation of Pyrazolopyrimidine Core: : The key intermediate, pyrazolopyrimidine, is synthesized by reacting a pyrazole derivative with a pyrimidine derivative under appropriate conditions. For example, the reaction of ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol can yield the desired pyrazolopyrimidine .
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Coupling with Aniline Derivative: : The pyrazolopyrimidine intermediate is then coupled with an aniline derivative, such as 4-aminophenylacetamide, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide has a wide range of scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer progression .
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Biological Research: : It is used in biological assays to study its effects on cell proliferation, apoptosis, and cell cycle progression .
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Pharmacology: : The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .
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Industrial Applications: : It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines: These compounds are potent CDK2 inhibitors with similar biological activities.
Uniqueness
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which may contribute to its distinct pharmacological properties and selectivity for CDK2 .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11(22)19-12-3-5-13(6-4-12)20-14-9-15(17-10-16-14)21-8-2-7-18-21/h2-10H,1H3,(H,19,22)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGNTSXOSGLLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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